

An In-depth Technical Guide to 1-(2-Chloropropanoyl)azepane

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Compound of Interest

Compound Name: 1-(2-Chloropropanoyl)azepane

Cat. No.: B047021

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CAS Number: 115840-34-1

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **1-(2-Chloropropanoyl)azepane**, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol based on established chemical principles, and describes the analytical methodologies for its characterization. Furthermore, this guide explores the potential applications of **1-(2-Chloropropanoyl)azepane** as a versatile building block in drug discovery, supported by an understanding of the pharmacological significance of the azepane motif. Safety protocols for handling this compound and its precursors are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its inherent three-dimensionality and conformational flexibility allow for the exploration of diverse chemical spaces, a critical aspect

in the design of novel therapeutic agents.[3] Azepane-containing molecules have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-modulating effects.[4][5] More than 20 drugs approved by the FDA incorporate the azepane motif, highlighting its significance in pharmaceutical development.[6]

1-(2-Chloropropanoyl)azepane is a functionalized azepane derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a reactive chloropropanoyl group allows for a variety of subsequent chemical transformations, making it a versatile building block for the introduction of the azepane moiety into larger molecular frameworks. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential applications, to empower researchers in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **1-(2-Chloropropanoyl)azepane** and its precursors, azepane and 2-chloropropionyl chloride, are summarized below.

Property	1-(2-Chloropropanoyl)azepane	Azepane	2-Chloropropionyl Chloride
CAS Number	115840-34-1	111-49-9	7623-09-8
Molecular Formula	C ₉ H ₁₆ ClNO	C ₆ H ₁₃ N	C ₃ H ₄ Cl ₂ O
Molecular Weight	189.68 g/mol	99.177 g/mol [7]	126.97 g/mol [8]
Appearance	Inferred to be a liquid or low-melting solid	Clear, colorless liquid with an ammonia-like odor[7][9]	Colorless to light yellow liquid with a pungent odor[10]
Boiling Point	Not available	138 °C (at 749 mmHg) [1]	109-111 °C[8]
Melting Point	Not available	-37 °C[1]	-71 °C[11]
Density	Not available	0.88 g/cm ³ (at 25 °C) [1]	1.308 g/mL (at 25 °C) [8]
Flash Point	Not available	30 °C[1]	34.5 °C[8]
Solubility	Expected to be soluble in organic solvents	Soluble in water	Reacts violently with water[12]

Synthesis of 1-(2-Chloropropanoyl)azepane: A Mechanistic Approach

The synthesis of **1-(2-Chloropropanoyl)azepane** is most logically achieved through the N-acylation of azepane with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[13] The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct, are well-suited for this transformation.[14][15][16]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is crucial to scavenge the liberated HCl, preventing the protonation of the starting amine and driving the reaction to completion.^[17]

Caption: Nucleophilic acyl substitution mechanism for the synthesis of **1-(2-Chloropropanoyl)azepane**.

Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Equipment:

- Azepane (CAS 111-49-9)^[7]
- 2-Chloropropionyl chloride (CAS 7623-09-8)^[8]
- Triethylamine (TEA), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Procedure:

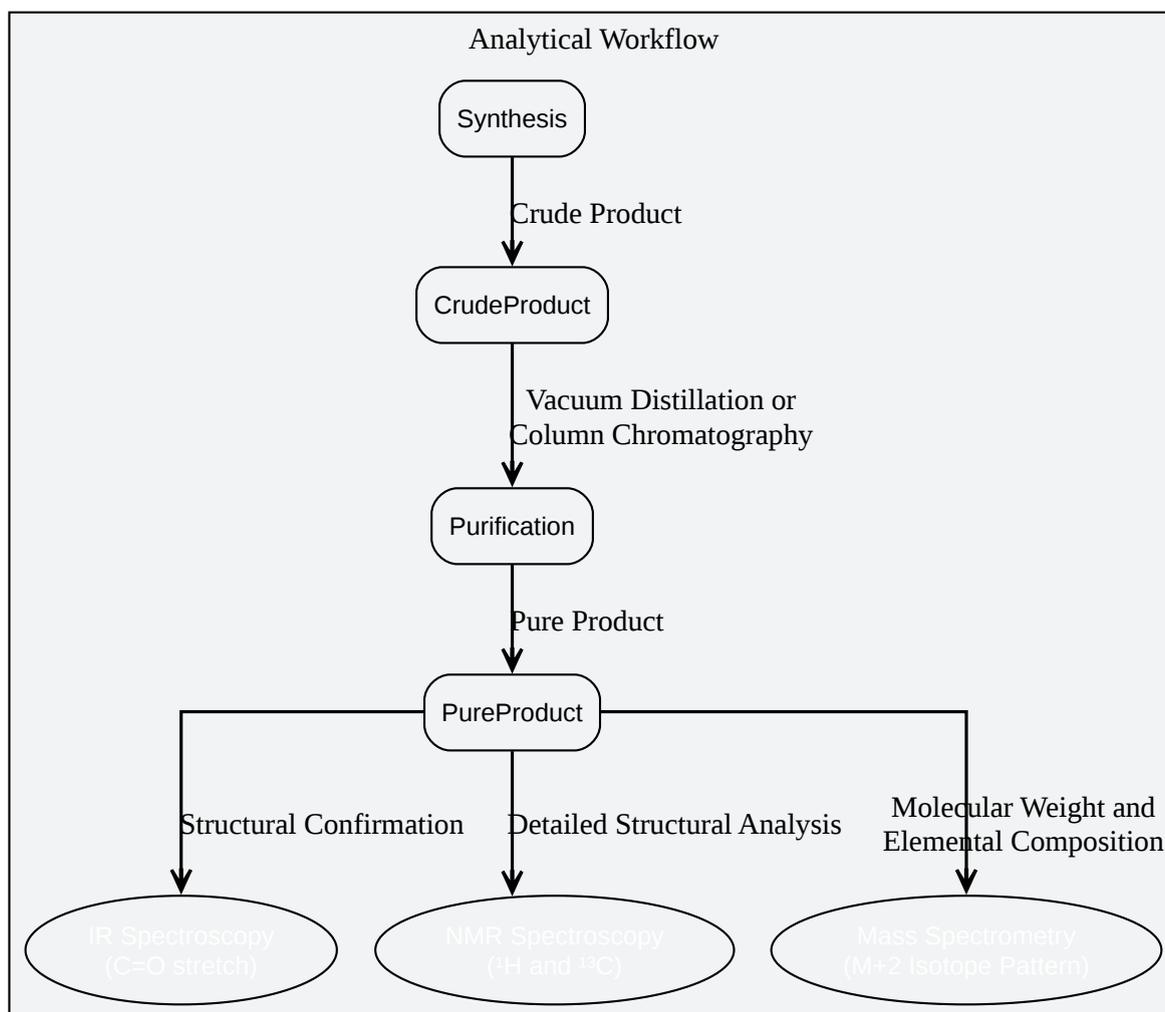
- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
- **Addition of Acyl Chloride:** Slowly add a solution of 2-chloropropionyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid chloride and neutralize the triethylammonium salt), water, and brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **1-(2-Chloropropanoyl)azepane** can be purified by vacuum distillation or column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization

The identity and purity of the synthesized **1-(2-Chloropropanoyl)azepane** can be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(2-Chloropropanoyl)azepane** is expected to exhibit characteristic absorption bands for the amide functional group. A strong absorption band for the carbonyl (C=O) stretch is anticipated in the region of 1630-1680 cm^{-1} .^{[11][12]} Due to the absence of an N-H bond in this tertiary amide, the characteristic N-H stretching vibrations will be absent.^[18]



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Caption: A logical workflow for the purification and analytical characterization of **1-(2-Chloropropanoyl)azepane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The protons on the azepane ring will appear as a series of multiplets in the upfield region (typically 1.5-3.5 ppm).[17][19] The methine proton (CH) adjacent to the chlorine atom is expected to resonate as a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (CH₃) will likely appear as a doublet in the range of 1.5-2.0 ppm. Due to restricted rotation around the amide C-N bond, some signals may appear broadened or as multiple sets of peaks.[20][21]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.[22][23] The carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm.[24] The carbons of the azepane ring will resonate in the aliphatic region (20-60 ppm). The carbon bearing the chlorine atom will be deshielded and is expected to appear around 50-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For **1-(2-Chloropropanoyl)azepane**, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][25][26] The fragmentation pattern will likely involve cleavage adjacent to the carbonyl group and loss of the chloropropionyl moiety.[27][28]

Applications in Drug Discovery

While **1-(2-Chloropropanoyl)azepane** is primarily a research chemical, its utility as a synthetic intermediate is significant. The azepane scaffold is a key component in a multitude of biologically active compounds.[2] The chloropropanoyl group provides a reactive handle for further synthetic modifications, such as nucleophilic substitution reactions to introduce a wide range of functional groups.

This compound can be envisioned as a precursor for the synthesis of libraries of novel azepane derivatives for high-throughput screening in various disease models. For instance, the chlorine atom can be displaced by amines, alcohols, or thiols to generate a diverse set of compounds with potential therapeutic applications. The exploration of such derivatives could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **1-(2-Chloropropanoyl)azepane** and its precursors.

- **2-Chloropropionyl Chloride:** This is a corrosive, flammable, and water-reactive substance. [12][18] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[25] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- **Azepane:** This is a flammable liquid and should be handled with care.[9]
- **1-(2-Chloropropanoyl)azepane:** Although specific toxicity data is not available, it should be handled with the same level of caution as its precursors. It is likely to be an irritant and potentially harmful if ingested or absorbed through the skin.

All reactions should be conducted in a well-ventilated fume hood, and appropriate fire safety equipment should be readily available. Waste should be disposed of in accordance with local regulations.

Conclusion

1-(2-Chloropropanoyl)azepane is a valuable synthetic intermediate that provides a gateway to a wide range of novel azepane-containing molecules. Its synthesis via the N-acylation of azepane is a straightforward and efficient process. The analytical techniques described in this guide provide a robust framework for its characterization. The strategic use of this building block in medicinal chemistry programs holds the potential to accelerate the discovery of new therapeutic agents. As with all chemical research, a commitment to safety is paramount.

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